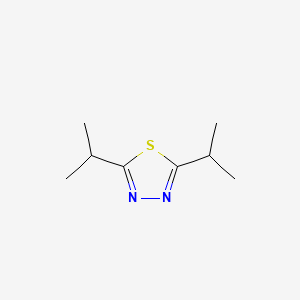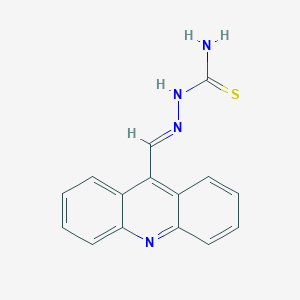
2-(Acridin-9-ylmethylene)hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acridin-9-ylmethylene)hydrazinecarbothioamide is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acridin-9-ylmethylene)hydrazinecarbothioamide typically involves the reaction of 9-acridinecarboxaldehyde with thiosemicarbazide. The reaction is carried out in ethanol with acetic acid as a catalyst. The mixture is refluxed at 70°C for 24 hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Acridin-9-ylmethylene)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the acridine ring.
Substitution: Substitution reactions can introduce different substituents to the acridine ring, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of acridine N-oxides, while substitution reactions can yield various acridine derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-(Acridin-9-ylmethylene)hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other acridine derivatives.
Biology: The compound’s ability to bind to DNA makes it useful in studying DNA interactions and developing DNA-targeting drugs.
Medicine: Its antiproliferative activity has been explored for potential anticancer therapies.
Industry: Acridine derivatives, including this compound, are used in the development of dyes and pigments
Mecanismo De Acción
The mechanism of action of 2-(Acridin-9-ylmethylene)hydrazinecarbothioamide involves its interaction with DNA. The compound intercalates into the DNA structure, disrupting the normal function of the DNA and inhibiting the proliferation of cancer cells. This DNA-binding property is crucial for its antiproliferative activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamide
- 2-(Acridin-9-ylmethylene)-N-(4-chlorophenyl)hydrazinecarbothioamide
- Thiazacridine derivatives
Uniqueness
2-(Acridin-9-ylmethylene)hydrazinecarbothioamide is unique due to its specific structure, which allows for strong DNA binding and significant antiproliferative activity. Compared to other similar compounds, it has shown higher efficiency in binding to calf thymus DNA and exhibits distinct biological activities .
Propiedades
Fórmula molecular |
C15H12N4S |
|---|---|
Peso molecular |
280.3 g/mol |
Nombre IUPAC |
[(E)-acridin-9-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C15H12N4S/c16-15(20)19-17-9-12-10-5-1-3-7-13(10)18-14-8-4-2-6-11(12)14/h1-9H,(H3,16,19,20)/b17-9+ |
Clave InChI |
ASJZIAZNUADFEJ-RQZCQDPDSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)/C=N/NC(=S)N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C=NNC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



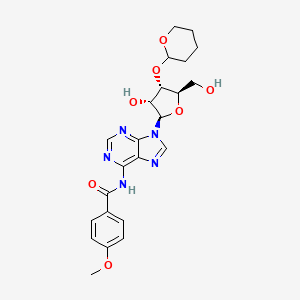

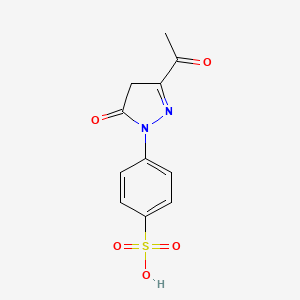
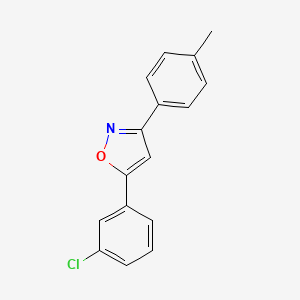
![Furo[2,3-d]pyrimidin-4-amine, N-butyl-5,6-diphenyl-](/img/structure/B12900291.png)
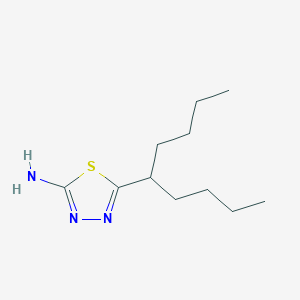
![6-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12900304.png)
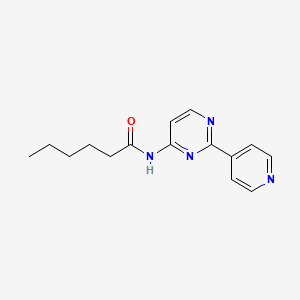
![N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine](/img/structure/B12900318.png)
![Isoxazolo[2,3-b][1,2]oxazine, hexahydro-3a-methoxy-2-phenyl-, trans-](/img/structure/B12900330.png)

![1,2-Diazabicyclo[3.2.0]hept-3-ene](/img/structure/B12900342.png)
